5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate
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Overview
Description
(±)-3-Pyridinesulfonic acid, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound with a unique structure that combines elements of pyridine, sulfonic acid, and phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-Pyridinesulfonic acid, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester involves multiple steps:
Formation of the Pyridinesulfonic Acid Core: The pyridinesulfonic acid core can be synthesized through the sulfonation of pyridine using sulfuric acid or oleum under controlled temperature conditions.
Synthesis of the Pyran-3-yl Thio Derivative: The pyran-3-yl thio derivative can be prepared by reacting a suitable pyran derivative with a thiol compound in the presence of a catalyst such as triethylamine.
Esterification: The final esterification step involves reacting the pyridinesulfonic acid core with the pyran-3-yl thio derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thio groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of prodrugs or active pharmaceutical ingredients.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (±)-3-Pyridinesulfonic acid, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is not fully understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonic Acid Derivatives: Compounds with similar pyridinesulfonic acid cores but different substituents.
Pyran Derivatives: Compounds with similar pyran rings but different functional groups.
Phenyl Esters: Compounds with similar phenyl ester structures but different substituents.
Uniqueness
The uniqueness of (±)-3-Pyridinesulfonic acid, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-6-(1-methylethyl)-2-oxo-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester lies in its combination of structural features from pyridinesulfonic acid, pyran, and phenyl ester
Properties
CAS No. |
263842-88-2 |
---|---|
Molecular Formula |
C32H37NO7S2 |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] pyridine-3-sulfonate |
InChI |
InChI=1S/C32H37NO7S2/c1-20(2)32(14-13-22-9-11-23(34)12-10-22)18-26(35)29(30(36)39-32)41-28-16-21(3)27(17-25(28)31(4,5)6)40-42(37,38)24-8-7-15-33-19-24/h7-12,15-17,19-20,34-35H,13-14,18H2,1-6H3 |
InChI Key |
ZVZKSVMUEHJYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CN=CC=C2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Origin of Product |
United States |
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